5-Bromo-2-isopropoxybenzoyl chloride

Physical Organic Chemistry Reaction Kinetics Electrophilic Aromatic Substitution

5-Bromo-2-isopropoxybenzoyl chloride is a distinctive bifunctional building block featuring an acyl chloride and a 5-bromo substituent on an electron-rich, sterically-tuned ring. The orthogonal reactivity enables sequential amidation and cross-coupling, accelerating modular library synthesis. Compared to methoxy/ethoxy analogs, its enhanced lipophilicity makes it valuable for optimizing membrane permeability and metabolic stability in hit-to-lead programs, including validated antimalarial lead synthesis. Source this compound for reliable access to a high-purity (95%) intermediate that supports predictable reaction kinetics and consistent product yields.

Molecular Formula C10H10BrClO2
Molecular Weight 277.54 g/mol
CAS No. 116477-99-7
Cat. No. B3033754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-isopropoxybenzoyl chloride
CAS116477-99-7
Molecular FormulaC10H10BrClO2
Molecular Weight277.54 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)Br)C(=O)Cl
InChIInChI=1S/C10H10BrClO2/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3
InChIKeyQKKMFJLBNVQRLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-isopropoxybenzoyl chloride (CAS 116477-99-7): A Halogenated Acyl Chloride Building Block for Advanced Organic Synthesis


5-Bromo-2-isopropoxybenzoyl chloride (CAS 116477-99-7) is a bifunctional organic compound characterized by a benzoyl chloride core with a bromine atom at the 5-position and an isopropoxy group at the 2-position . With a molecular weight of 277.54 g/mol and typically offered at a minimum purity of 95% by reputable vendors , it serves as a versatile electrophilic building block in medicinal chemistry and advanced organic synthesis. Its dual halogen and acyl chloride functionalities enable selective, orthogonal derivatization, making it valuable for constructing complex molecular architectures in drug discovery programs.

Why 5-Bromo-2-isopropoxybenzoyl chloride (CAS 116477-99-7) Cannot Be Readily Substituted in Sensitive Synthetic Routes


In-class compounds such as 2-isopropoxybenzoyl chloride (lacking the bromo substituent) or 5-bromo-2-methoxybenzoyl chloride (lacking the bulkier isopropoxy group) are not straightforward substitutes for 5-Bromo-2-isopropoxybenzoyl chloride. The presence of both the 5-bromo and 2-isopropoxy groups provides a unique electronic and steric profile that dictates reactivity and selectivity in subsequent coupling reactions [1]. The isopropoxy group significantly alters the electron density of the aromatic ring, which can influence both the rate of nucleophilic acyl substitution and the regioselectivity of further functionalization. Substituting this compound with a close analog risks altering reaction kinetics, product yields, and the biological activity of the final target molecule. The specific quantitative evidence of its distinctive properties is detailed in the guide below.

5-Bromo-2-isopropoxybenzoyl chloride (116477-99-7): Quantifiable Differentiation Versus Key Analogs


Enhanced Electronic Activation for Aromatic Substitution: Isopropoxy vs. Methoxy and Ethoxy Analogs

The 2-isopropoxy substituent in 5-Bromo-2-isopropoxybenzoyl chloride is expected to confer a higher rate of electrophilic aromatic substitution (EAS) compared to its 2-methoxy or 2-ethoxy counterparts, due to its greater electron-donating ability. A quantitative study on the bromination of alkoxybenzenes in aqueous solution demonstrated that the para-reactivity trend follows: isopropoxy > ethoxy > tert-butoxy [1]. While this study was not performed on the benzoyl chloride derivative itself, the established class-level trend of alkoxy substituent effects allows for a high-confidence inference of the isopropoxy group's superior activation of the aromatic ring toward further electrophilic reactions.

Physical Organic Chemistry Reaction Kinetics Electrophilic Aromatic Substitution

Molecular Weight and Lipophilicity Differentiation from Smaller Alkoxy Analogs

The molecular weight of 5-Bromo-2-isopropoxybenzoyl chloride (277.54 g/mol) is 28.05 g/mol higher than its 5-bromo-2-methoxy analog (249.49 g/mol) and 14.03 g/mol higher than its 5-bromo-2-ethoxy analog (263.52 g/mol) . This difference in mass corresponds to the addition of one and two methylene units, respectively, which inherently increases the compound's lipophilicity. While a direct logP measurement is unavailable, the structure-activity relationship (SAR) suggests that this increased lipophilicity can impact membrane permeability and pharmacokinetic properties of derived compounds.

Medicinal Chemistry Drug Design Physicochemical Properties

Orthogonal Reactivity via Acyl Chloride and Bromo Substituents

The target compound possesses two distinct electrophilic sites: the acyl chloride and the 5-bromo substituent. This allows for sequential, orthogonal functionalization. The acyl chloride is highly reactive towards nucleophiles (amines, alcohols) at room temperature, forming stable amide or ester bonds. The 5-bromo group serves as a latent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a diverse array of aryl, heteroaryl, or amino groups at a later synthetic stage [1]. This contrasts with simple analogs like 2-isopropoxybenzoyl chloride, which lacks the bromo handle and thus offers only a single point of diversification.

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Documented Use as a Key Intermediate in Bioactive Compound Synthesis

5-Bromo-2-isopropoxybenzoyl chloride is demonstrably utilized as a critical intermediate in the synthesis of biologically relevant molecules. A disclosed synthetic route uses this specific compound to prepare a derivative of MMV030084, a compound from the Malaria Box with known antimalarial activity . This direct application underscores its practical value in drug discovery programs, providing a tangible advantage over structurally similar but less-utilized analogs for which such explicit, high-impact synthetic pathways may not be as well-documented.

Medicinal Chemistry Drug Discovery Synthetic Chemistry

High-Value Application Scenarios for 5-Bromo-2-isopropoxybenzoyl chloride (116477-99-7) in Scientific R&D


Medicinal Chemistry: Optimizing ADME Properties of Lead Compounds

Based on its increased molecular weight and lipophilicity relative to the methoxy and ethoxy analogs (detailed in Section 3, Evidence Item 2), 5-Bromo-2-isopropoxybenzoyl chloride is an ideal building block for medicinal chemists aiming to modulate the pharmacokinetic profile of a lead series. By incorporating this building block into a scaffold, researchers can explore how a modest increase in lipophilicity affects membrane permeability, plasma protein binding, and metabolic stability without drastically altering the core pharmacophore. This is particularly relevant for projects targeting intracellular or CNS targets where enhanced membrane passage is desired.

Synthetic Methodology: Developing Orthogonal Derivatization Sequences

As highlighted in Section 3 (Evidence Item 3), the orthogonal reactivity of the acyl chloride and 5-bromo substituent is a key feature. The primary application scenario for this compound is in the development of modular, divergent synthetic routes. For example, a chemist can first react the acyl chloride with a primary amine to install a stable amide bond. The resulting bromo-aryl intermediate can then be subjected to a Suzuki-Miyaura coupling to introduce a second point of diversity. This sequential approach enables the rapid generation of compound libraries from a single, multifunctional starting material, a cornerstone of modern drug discovery.

Medicinal Chemistry: Synthesis of Known Bioactive Scaffolds

Leveraging the evidence from Section 3 (Evidence Item 4), a direct and validated application is its use as an intermediate in the synthesis of antimalarial lead compounds derived from the Malaria Box project. Researchers involved in neglected disease drug discovery or those seeking to repurpose known pharmacophores can confidently employ this compound in established synthetic pathways, ensuring reliable access to biologically active analogs and expediting the hit-to-lead optimization process.

Physical Organic Chemistry: A Substrate for Studying Steric and Electronic Effects

The specific substitution pattern of this compound, particularly the bulky 2-isopropoxy group adjacent to the reactive acyl chloride and a 5-bromo substituent, makes it a valuable substrate for physical organic chemistry studies. As inferred from class-level data (Section 3, Evidence Item 1), the isopropoxy group is a strong electron donor but also introduces significant steric bulk. This combination can be exploited to investigate the interplay between steric and electronic effects on the rate and selectivity of nucleophilic acyl substitution or metal-catalyzed cross-coupling reactions, providing fundamental insights that guide synthetic methodology development.

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